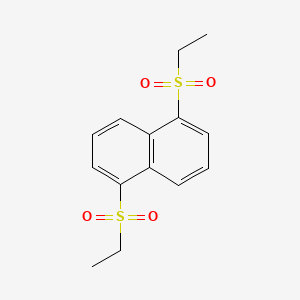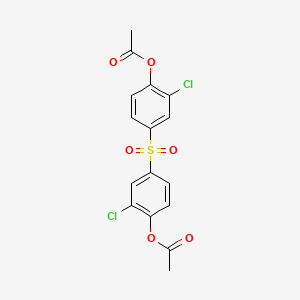
sulfonylbis-2-chloro-4,1-phenylene diacetate
Vue d'ensemble
Description
Sulfonylbis-2-chloro-4,1-phenylene diacetate (SCPDA) is a chemical compound that has been widely used in scientific research due to its unique properties. SCPDA is a member of the sulfonylurea family, which is known for its ability to stimulate insulin secretion and lower blood glucose levels. SCPDA has been extensively studied for its role in various biochemical and physiological processes, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Sulfonylbis-2-chloro-4,1-phenylene diacetate has been used extensively in scientific research, particularly in the field of diabetes research. sulfonylbis-2-chloro-4,1-phenylene diacetate has been shown to stimulate insulin secretion in pancreatic beta cells, which has led to its use as a tool for studying insulin secretion and glucose metabolism. sulfonylbis-2-chloro-4,1-phenylene diacetate has also been used in studies investigating the role of ATP-sensitive potassium channels in insulin secretion, as well as in studies investigating the effects of various drugs on insulin secretion.
Mécanisme D'action
The mechanism of action of sulfonylbis-2-chloro-4,1-phenylene diacetate is not fully understood, but it is believed to act by closing ATP-sensitive potassium channels in pancreatic beta cells, leading to depolarization of the cell membrane and subsequent calcium influx. This calcium influx triggers the release of insulin from the beta cells, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
sulfonylbis-2-chloro-4,1-phenylene diacetate has been shown to have a number of biochemical and physiological effects, including its ability to stimulate insulin secretion and lower blood glucose levels. sulfonylbis-2-chloro-4,1-phenylene diacetate has also been shown to have anti-inflammatory properties, and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfonylbis-2-chloro-4,1-phenylene diacetate has a number of advantages for use in lab experiments, including its ability to stimulate insulin secretion and its ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for caution when handling the compound.
Orientations Futures
There are a number of future directions for research on sulfonylbis-2-chloro-4,1-phenylene diacetate, including its potential use in the treatment of diabetes and other metabolic disorders. Further research is also needed to fully understand the mechanism of action of sulfonylbis-2-chloro-4,1-phenylene diacetate, as well as its potential use in the treatment of inflammatory diseases. Additionally, there is a need for further investigation into the potential toxicity of sulfonylbis-2-chloro-4,1-phenylene diacetate, as well as its effects on other physiological processes.
Propriétés
IUPAC Name |
[4-(4-acetyloxy-3-chlorophenyl)sulfonyl-2-chlorophenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O6S/c1-9(19)23-15-5-3-11(7-13(15)17)25(21,22)12-4-6-16(14(18)8-12)24-10(2)20/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZGODXSQIKQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OC(=O)C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfonylbis-2-chloro-4,1-phenylene diacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1,3-bis(4-methoxyphenyl)-2-propen-1-ylidene]-3-chlorobenzohydrazide](/img/structure/B3827712.png)
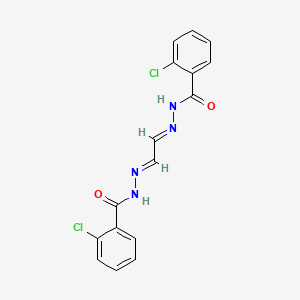
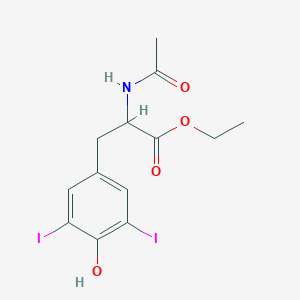
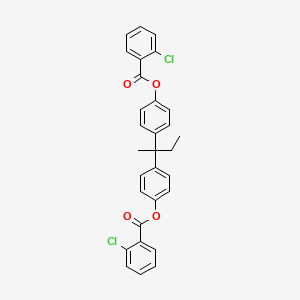
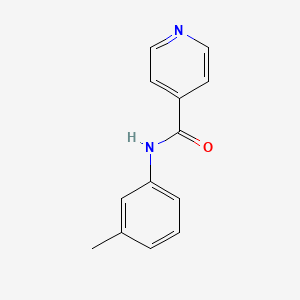
![N,N'-1,2-ethanediylbis[N-(2-methylphenyl)-2-furamide]](/img/structure/B3827735.png)
![4-(4-{[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3827748.png)
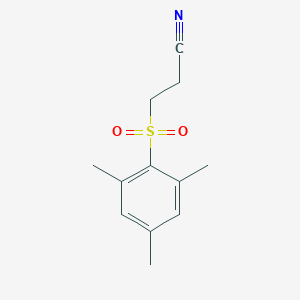
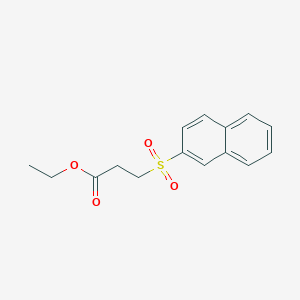
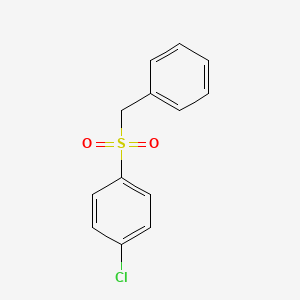
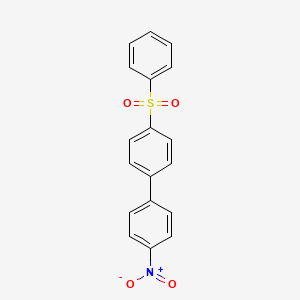
![1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene](/img/structure/B3827784.png)

